![molecular formula C13H18N2O5S B5061665 4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B5061665.png)
4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine
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Description
Morpholine derivatives, such as “4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine”, are organic chemical compounds that contain a morpholine ring, a sulfur atom, and a nitrophenyl group . They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they have a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a sulfonyl group (-SO2-) and a nitrophenyl group, which consists of a benzene ring with a nitro group (-NO2) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine” would depend on its specific structure. For example, similar compounds with a morpholine ring are often liquids at room temperature . The presence of the nitro group and the sulfonyl group could also affect properties like polarity and reactivity .Scientific Research Applications
Anticancer Potential
Anti-Inflammatory Properties
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Activity
Chemical Biology and Enzyme Inhibition
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properties
IUPAC Name |
4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-10(2)12-4-3-11(15(16)17)9-13(12)21(18,19)14-5-7-20-8-6-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNTKPFYFPJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5784852 |
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